Org 27569
Overview
Description
Org 27569 is a chemical compound known for its role as a potent and selective negative allosteric modulator of the cannabinoid type-1 receptor. This compound has garnered significant interest due to its unique ability to modulate the binding affinity and efficacy of cannabinoid receptor agonists and antagonists . This compound is chemically identified as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide .
Mechanism of Action
Target of Action
Org 27569, also known as ab120342, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, ORG-27569, or Org27569, is a potent and selective negative allosteric modulator of the cannabinoid CB1 receptor . The CB1 receptor is a G protein-coupled receptor (GPCR) found predominantly in the central nervous system .
Mode of Action
Studies suggest that this compound binds to a regulatory site on the CB1 receptor, causing a conformational change that increases the binding affinity of CB1 agonists such as CP 55,940, while decreasing the binding affinity of CB1 antagonists or inverse agonists such as rimonabant . While this compound increases the ability of cb1 agonists to bind to the receptor, it decreases their efficacy at stimulating second messenger signaling once bound .
Biochemical Pathways
The CB1 receptor is expressed presynaptically and is activated via retrograde neurotransmission, in which endocannabinoids are released from the postsynaptic neuron, traverse the synapse, and bind to the orthosteric site on CB1, ultimately inhibiting the release of other neurotransmitters . This compound, as an allosteric modulator, likely uses a different mechanism to act on CB1 .
Result of Action
In practice, this compound behaves as an insurmountable antagonist of CB1 receptor function . It has been found to inhibit CB1 receptor antagonist efficacy in vitro . This unique signaling profile of this compound could potentially offer reduced on-target adverse effects .
Biochemical Analysis
Biochemical Properties
Org 27569 interacts with the cannabinoid CB1 receptor . Studies suggest that it binds to a regulatory site on the CB1 receptor, causing a conformational change that increases the binding affinity of CB1 agonists such as CP 55,940, while decreasing the binding affinity of CB1 antagonists or inverse agonists .
Cellular Effects
This compound has intriguing effects on cells. While it increases the ability of CB1 agonists to bind to the receptor, it decreases their efficacy at stimulating second messenger signaling once bound . This means that in practice, this compound behaves as an insurmountable antagonist of CB1 receptor function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to a unique allosteric site on the CB1 receptor . This binding is related to how much receptor is in an active conformation that can couple with G protein . This compound blocks transmembrane helix 6 (TM6) movements associated with G-protein activation, but enhances helix 8/TM7 movements, suggesting a possible mechanism for its ability to induce biased signaling .
Dosage Effects in Animal Models
In animal models, this compound has been shown to attenuate both cue- and drug-induced reinstatement of cocaine- and methamphetamine-seeking behavior
Preparation Methods
The synthesis of Org 27569 involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Ethylation: The chlorinated indole is ethylated at the 3-position using an ethylating agent like ethyl iodide.
Amidation: The final step involves the amidation of the indole carboxylic acid with 2-(4-piperidin-1-yl-phenyl)ethylamine to form this compound
Chemical Reactions Analysis
Org 27569 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the chloro and ethyl positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides.
Scientific Research Applications
Org 27569 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Org 27569 is unique in its ability to modulate cannabinoid receptor function allosterically. Similar compounds include:
GAT100: Another allosteric modulator of the cannabinoid type-1 receptor, but with different binding dynamics and effects.
PSNCBAM-1: A negative allosteric modulator of the cannabinoid type-1 receptor with distinct pharmacological properties.
ZCZ-011: An allosteric modulator with similar effects on cannabinoid receptor binding and signaling
Compared to these compounds, this compound is distinguished by its specific binding affinity and the unique conformational changes it induces in the cannabinoid type-1 receptor.
Properties
IUPAC Name |
5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZDNYNXFMRFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660764 | |
Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868273-06-7 | |
Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868273-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ORG-27569 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Org-27569 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YW2S3Z2CB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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